molecular formula C10H7BrN2O B581325 1-(2-Bromophenyl)pyrazole-4-carbaldehyde CAS No. 1153042-50-2

1-(2-Bromophenyl)pyrazole-4-carbaldehyde

Cat. No.: B581325
CAS No.: 1153042-50-2
M. Wt: 251.083
InChI Key: NUURKSIVEHOZPG-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)pyrazole-4-carbaldehyde is an organic compound with the molecular formula C10H7BrN2O It features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)pyrazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cyclization of hydrazones with substituted aromatic aldehydes. For instance, the reaction of 2-bromobenzaldehyde with hydrazine hydrate forms the corresponding hydrazone, which upon cyclization yields the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts such as copper sulfate and sodium ascorbate in click chemistry reactions has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.

Major Products Formed:

    Oxidation: 1-(2-Bromophenyl)pyrazole-4-carboxylic acid.

    Reduction: 1-(2-Bromophenyl)pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

1-(2-Bromophenyl)pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:

Uniqueness: The presence of both the bromophenyl and aldehyde groups in this compound makes it a versatile intermediate for various synthetic applications. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds with potential biological activities.

Properties

IUPAC Name

1-(2-bromophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUURKSIVEHOZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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